molecular formula C22H17NO5 B2638268 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-57-5

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2638268
CAS No.: 886147-57-5
M. Wt: 375.38
InChI Key: VLZUVEBNFFKRJY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a complex organic compound that features a combination of methoxyphenoxy and xanthone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 9-oxo-9H-xanthene-3-amine: The 2-(2-methoxyphenoxy)acetic acid is then coupled with 9-oxo-9H-xanthene-3-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the xanthone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthone moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthone moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)propionamide

Uniqueness

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is unique due to the presence of both methoxyphenoxy and xanthone moieties, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-18-8-4-5-9-19(18)27-13-21(24)23-14-10-11-16-20(12-14)28-17-7-3-2-6-15(17)22(16)25/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUVEBNFFKRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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